molecular formula C7H12O3 B14717275 6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol CAS No. 21619-53-4

6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol

Cat. No.: B14717275
CAS No.: 21619-53-4
M. Wt: 144.17 g/mol
InChI Key: ZZNSHWUXXRWERK-UHFFFAOYSA-N
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Description

6,8-Dioxabicyclo[321]oct-1-ylmethanol is a bicyclic compound characterized by its unique structure, which includes two oxygen atoms within a bicyclic framework

Chemical Reactions Analysis

Types of Reactions

6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Spiroketals and other oxidized derivatives.

    Reduction: Various alcohol derivatives.

    Substitution: Chlorinated or other substituted bicyclic compounds.

Mechanism of Action

The mechanism of action of 6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol involves its interaction with molecular targets through its bicyclic structure. The oxygen atoms within the bicyclic framework can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound . These interactions play a crucial role in its effectiveness as a building block in organic synthesis and other applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional group and the presence of two oxygen atoms within the bicyclic framework. This structure imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.

Properties

CAS No.

21619-53-4

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

6,8-dioxabicyclo[3.2.1]octan-1-ylmethanol

InChI

InChI=1S/C7H12O3/c8-4-7-3-1-2-6(10-7)9-5-7/h6,8H,1-5H2

InChI Key

ZZNSHWUXXRWERK-UHFFFAOYSA-N

Canonical SMILES

C1CC2OCC(C1)(O2)CO

Origin of Product

United States

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